Antifungal Activity: Active vs. Inactive Isomer
In a disk diffusion assay, TMPN (compound 4k) demonstrated significant broad-spectrum antimicrobial activity, whereas its isomer 2,4,6-trimethoxy-β-nitrostyrene (4l) was completely inactive (MIC >100 µg/disk for all organisms tested except N. gonorrhoeae). This demonstrates that the 3,4,5-trimethoxy substitution is a critical requirement for antifungal activity [1].
| Evidence Dimension | Antimicrobial Activity (MIC, µg/disk) |
|---|---|
| Target Compound Data | C. albicans: 50-100; C. neoformans: 3.12-6.25; S. aureus: 25-50; N. gonorrhoeae: 0.78-1.56 |
| Comparator Or Baseline | 2,4,6-trimethoxy-β-nitrostyrene (4l): >100 for all except N. gonorrhoeae (1.56-3.12) |
| Quantified Difference | For C. neoformans, TMPN is at least 16- to 32-fold more potent than 4l. |
| Conditions | Disk diffusion assay against a panel of 10 microbial strains, including ATCC standards. |
Why This Matters
This data directly demonstrates that the 3,4,5-trimethoxy substitution pattern is essential for antifungal activity, meaning procurement of a generic 'trimethoxy-nitrostyrene' without specifying the isomer will result in an inactive compound for antimicrobial studies.
- [1] Pettit, R. K., Pettit, G. R., Hamel, E., Hogan, F., Moser, B. R., Wolf, S., ... & Schmidt, J. M. (2009). E-Combretastatin and E-resveratrol structural modifications: Antimicrobial and cancer cell growth inhibitory β-E-nitrostyrenes. Bioorganic & Medicinal Chemistry, 17(18), 6606-6612. View Source
